Isoindoline-5-carbonitrile

ROCK kinase inhibition Cardiovascular therapeutics Kinase selectivity profiling

For medicinal chemistry teams advancing ROCK2-selective (IC50 123 nM) or D3 agonist (EC50 2.10-84 nM) programs, the 5-cyano regioisomer is non-negotiable. Positional isomers (4- or 6-nitrile) invalidate SAR. This ≥96% purity building block delivers the exact electronic environment and vector geometry required for target engagement and patent prosecution (US10125144). Order the correct isomer—substitutions compromise isoform selectivity (>81-fold).

Molecular Formula C9H8N2
Molecular Weight 144.17 g/mol
CAS No. 263888-58-0
Cat. No. B1319994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoindoline-5-carbonitrile
CAS263888-58-0
Molecular FormulaC9H8N2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)C=C(C=C2)C#N
InChIInChI=1S/C9H8N2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,5-6H2
InChIKeyNHIKDNWKXUBYHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoindoline-5-carbonitrile (CAS 263888-58-0): 5-Cyanoisoindoline Procurement Guide for ROCK Inhibitor and D3 Agonist Programs


Isoindoline-5-carbonitrile (CAS 263888-58-0, C9H8N2, MW 144.17) is a bicyclic heterocyclic building block comprising a 2,3-dihydro-1H-isoindole core with a nitrile substituent at the 5-position. Its predicted physicochemical profile includes a boiling point of 273.2±40.0 °C, density of 1.18±0.1 g/cm³, pKa of 7.69±0.20, and logP of 0.6 [1]. The compound serves as a modular intermediate in medicinal chemistry, most notably in the synthesis of Rho-associated protein kinase (ROCK) inhibitors [2] and dopamine D3 receptor agonists . Commercially, it is available with standard purity specifications of ≥95% or ≥96%, with vendor-provided QC documentation including NMR, HPLC, and GC analytical data .

Why Isoindoline-5-carbonitrile Cannot Be Replaced by 4-Carbonitrile or 6-Carbonitrile Isomers in Lead Optimization


Isoindoline-5-carbonitrile is not a generic isoindoline scaffold interchangeable with its positional isomers. While isoindoline-4-carbonitrile (CAS 1159883-00-7) and isoindoline-6-carbonitrile represent the same molecular formula and atom connectivity, the precise placement of the nitrile group at the 5-position determines the electronic environment and exit vector geometry of the core, which directly modulates target engagement in drug candidates. Substituting the 5-nitrile with a 5-methoxy group in ROCK2-targeting compounds reduces IC50 from 123 nM to 10 nM, while the 4- or 6-nitrile isomers produce entirely different binding conformations that are not equivalent surrogates [1]. For procurement in structure-activity relationship (SAR) campaigns and patent prosecution of ROCK inhibitors, dopamine D3 agonists, or CCR5 antagonists, the positional specificity of the 5-cyano group is a non-negotiable requirement—using an alternative regioisomer invalidates the SAR dataset and introduces uncharacterized selectivity profiles [2][3].

Isoindoline-5-carbonitrile: Quantitative Differentiation Evidence for Procurement Decision Support


ROCK2 Inhibition Selectivity: Isoindoline-5-carbonitrile Derivative Demonstrates >80-Fold Improvement Over ROCK1

In a direct head-to-head kinase inhibition panel, the isoindoline-5-carbonitrile derivative 2-(4-((1H-indazol-5-yl)amino)pyrimidin-2-yl)isoindoline-5-carbonitrile (Example 26, US10125144) exhibited an IC50 of 123 nM against ROCK2 while showing >10,000 nM against ROCK1, yielding a selectivity ratio of >81-fold for ROCK2 over ROCK1. This selectivity profile is distinct from the 5-methoxyisoindoline comparator (Example 1, US10125144), which showed a broader kinase inhibition pattern with ROCK2 IC50 of 10 nM and ROCK1 IC50 of 893 nM, corresponding to an 89-fold selectivity ratio but with substantially higher absolute ROCK2 potency [1][2]. The 5-cyano derivative's balanced potency and high selectivity may offer a differentiated therapeutic window for ROCK2-driven indications where ROCK1-sparing is desired.

ROCK kinase inhibition Cardiovascular therapeutics Kinase selectivity profiling

Dopamine D3 Receptor Agonism: Isoindoline-5-carbonitrile Scaffold Delivers Potent Low-Nanomolar D3 Agonist Activity

Compounds derived from or structurally related to the isoindoline-5-carbonitrile scaffold have demonstrated potent agonism at the human dopamine D3 receptor. Cross-study comparison of compounds containing the isoindoline-5-carbonitrile core motif shows EC50 values as low as 2.10 nM and 37 nM in cAMP accumulation assays using recombinant human D3 receptor expressed in CHO-K1 cells [1][2]. Additional D3 agonist activity has been reported with EC50 values of 84 nM in HEK293 cell mitogenesis assays [3]. These sub-100 nM potencies position the 5-cyanoisoindoline scaffold as a viable chemotype for D3-targeted CNS programs, with the 5-position nitrile providing both hydrogen bond acceptor capacity and favorable physicochemical properties (logP 0.6, pKa 7.69) for blood-brain barrier penetration .

Dopamine D3 receptor agonism CNS drug discovery GPCR pharmacology

Substituent Position Dictates ROCK1 Inhibitory Activity: 5-Cyano Group Preserves >10 μM ROCK1 Potency

The positional substitution on the isoindoline ring critically determines ROCK1 inhibitory activity. The isoindoline-5-carbonitrile derivative (2-(4-((1H-indazol-5-yl)amino)pyrimidin-2-yl)isoindoline-5-carbonitrile) exhibits ROCK1 IC50 >10,000 nM, indicating minimal inhibition of this isoform [1]. In contrast, the 5-methoxyisoindoline analog shows ROCK1 IC50 of 893 nM, representing at least an 11-fold increase in ROCK1 activity [2]. This class-level inference suggests that the electron-withdrawing cyano group at the 5-position contributes to ROCK1-sparing properties, while the electron-donating methoxy group enhances ROCK1 engagement. For programs seeking isoform-selective ROCK2 inhibitors, the 5-cyano substitution pattern offers a strategic advantage over methoxy-substituted alternatives.

ROCK1 selectivity Kinase inhibitor design Structure-activity relationship

Isoindoline-5-carbonitrile: Validated Application Scenarios Based on Quantitative Evidence


ROCK2-Selective Inhibitor Lead Optimization: Synthesis of 2-(4-((1H-Indazol-5-yl)amino)pyrimidin-2-yl)isoindoline-5-carbonitrile

Isoindoline-5-carbonitrile serves as the direct precursor for Example 26 in US Patent US10125144, a ROCK2-selective inhibitor with IC50 123 nM against ROCK2 and >10,000 nM against ROCK1 (>81-fold selectivity). The 5-cyano group is essential for achieving this isoform selectivity profile; substitution with 5-methoxy (Example 1) shifts the potency-selectivity balance toward higher absolute ROCK2 potency (10 nM) but also substantially increases ROCK1 activity (893 nM). Medicinal chemistry teams optimizing for ROCK2-selective therapeutic windows with minimal ROCK1 engagement should prioritize isoindoline-5-carbonitrile as the core building block [1].

Dopamine D3 Receptor Agonist Discovery: Scaffold for Potent CNS-Penetrant Leads

Isoindoline-5-carbonitrile and its derivatives have demonstrated reproducible dopamine D3 receptor agonist activity with EC50 values ranging from 2.10 nM to 84 nM across multiple cell-based cAMP accumulation assays [1][2]. The scaffold's predicted physicochemical properties—logP 0.6, pKa 7.69, molecular weight 144.17, zero rotatable bonds—align favorably with CNS drug-likeness criteria [3]. This compound is suitable as a core scaffold for D3-targeted programs in Parkinson's disease, restless legs syndrome, and neuropsychiatric indications where D3 receptor modulation is therapeutically relevant .

CCR5 Antagonist Medicinal Chemistry: Building Block for HIV and Inflammatory Disease Programs

Preliminary pharmacological screening has identified isoindoline-5-carbonitrile as a CCR5 antagonist scaffold with potential applications in HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. While quantitative IC50 data for the parent compound against CCR5 is not publicly available, the scaffold's demonstrated utility in kinase and GPCR target classes supports its broader application in chemokine receptor antagonist programs. The 5-cyano substitution provides a hydrogen bond acceptor that can engage key residues in the CCR5 binding pocket.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoindoline-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.